molecular formula C4F4O3 B1294416 Tetrafluorosuccinic anhydride CAS No. 699-30-9

Tetrafluorosuccinic anhydride

Cat. No.: B1294416
CAS No.: 699-30-9
M. Wt: 172.03 g/mol
InChI Key: ZLVLNNCBGQYRAB-UHFFFAOYSA-N
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Description

Tetrafluorosuccinic anhydride, also known as perfluorosuccinic anhydride, is a fluorinated organic compound with the molecular formula C4F4O3. It is a colorless to light yellow liquid that is highly reactive and used in various chemical processes. The compound is known for its strong electrophilic properties, making it a valuable reagent in organic synthesis and other applications.

Biochemical Analysis

Biochemical Properties

Tetrafluorosuccinic anhydride plays a significant role in biochemical reactions as a strong electrophile. It reacts with nucleophiles to form esters, amides, and thioesters . In biochemical contexts, it interacts with various enzymes, proteins, and other biomolecules. For instance, it can inhibit enzymes by reacting with their active sites, leading to the formation of stable adducts. This interaction can alter the enzyme’s activity, potentially inhibiting or modifying its function . Additionally, this compound can react with amino groups in proteins, leading to the formation of stable amide bonds .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress, organelle damage, and apoptosis in single cells . It may also disrupt cellular homeostasis by altering pH and electrolyte balance . These effects can have significant implications for cell viability and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its strong electrophilic nature. It can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins and the active sites of enzymes . This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to moisture or high temperatures . Over time, the degradation products may influence cellular function differently than the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild irritation and transient changes in cellular function . At higher doses, it can lead to significant toxicity, including respiratory distress, organ damage, and even death . The threshold for toxic effects depends on the species and the duration of exposure. For instance, the fatal dosage of sodium fluoride, a related compound, is approximately 5-10 mg/kg in most animal species .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit key metabolic enzymes, leading to alterations in metabolic flux and metabolite levels . For example, it may interfere with the tricarboxylic acid cycle by inhibiting enzymes such as succinate dehydrogenase . This inhibition can disrupt cellular energy production and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as its lipophilicity and reactivity with cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluorosuccinic anhydride can be synthesized through the fluorination of succinic anhydride. The process involves the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions. The reaction typically takes place at elevated temperatures and may require the presence of a catalyst to enhance the reaction rate.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination reactors. The process involves the continuous feed of succinic anhydride and fluorinating agents into the reactor, where the reaction occurs under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Tetrafluorosuccinic anhydride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.

    Hydrolysis: Reacts with water to form tetrafluorosuccinic acid.

    Fluorination: Acts as a fluorinating agent to introduce fluorine atoms into organic molecules.

Common Reagents and Conditions:

    Alcohols and Amines: Used in nucleophilic substitution reactions to form esters and amides.

    Water: Used in hydrolysis reactions to form tetrafluorosuccinic acid.

    Organic Solvents: Such as acetone, dichloromethane, and tetrahydrofuran, are used to dissolve the compound and facilitate reactions.

Major Products:

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Tetrafluorosuccinic Acid: Formed from hydrolysis.

Scientific Research Applications

Tetrafluorosuccinic anhydride is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for functionalizing organic compounds and introducing fluorine atoms to enhance properties such as lipophilicity, stability, and bioactivity.

    Polymer Chemistry: As a cross-linking agent and surface modifier to improve mechanical strength, thermal stability, and chemical resistance of polymers.

    Electrochemistry: As an electrolyte in lithium-ion batteries and dye-sensitized solar cells to improve performance and stability.

    Biological Research: Used in the synthesis of fluorinated biomolecules for studying biological processes and developing pharmaceuticals.

Mechanism of Action

Tetrafluorosuccinic anhydride exerts its effects through its strong electrophilic properties. It reacts with nucleophiles to form various products, such as esters, amides, and thioesters. The compound’s ability to introduce fluorine atoms into organic molecules enhances their properties, making them more stable, lipophilic, and bioactive. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Tetrafluorosuccinic anhydride is unique due to its high reactivity and ability to introduce multiple fluorine atoms into organic molecules. Similar compounds include:

    Succinic Anhydride: Lacks fluorine atoms and has different reactivity and applications.

    Hexafluoroglutaric Anhydride: Contains more fluorine atoms and has different reactivity and applications.

    Tetrafluorophthalic Anhydride: Contains a benzene ring and has different reactivity and applications.

Properties

IUPAC Name

3,3,4,4-tetrafluorooxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F4O3/c5-3(6)1(9)11-2(10)4(3,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVLNNCBGQYRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(C(C(=O)O1)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061022
Record name Perfluorosuccinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-30-9
Record name 3,3,4,4-Tetrafluorodihydro-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, 3,3,4,4-tetrafluorodihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Furandione, 3,3,4,4-tetrafluorodihydro-
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Record name Perfluorosuccinic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4-tetrafluorodihydrofuran-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes tetrafluorosuccinic anhydride particularly reactive towards electrons?

A: this compound (I) exhibits a high reactivity towards electrons, particularly thermal electrons. This is evidenced by the large cross-sections observed for dissociative electron attachment processes []. The presence of electronegative fluorine atoms in its structure likely contributes to this reactivity by withdrawing electron density and stabilizing the resulting negative ions. This property makes this compound interesting for studying electron attachment processes and potentially for applications related to electron scavenging.

Q2: How does the structure of this compound relate to its observed fragmentation patterns upon electron attachment?

A: Upon electron attachment, this compound undergoes fragmentation, yielding various negative ions like C2F4CO2, C2F4CO, C2F4*, and F []. These fragmentation patterns provide insights into the bond strengths and electron density distribution within the molecule. The formation of these specific fragments suggests that electron capture weakens specific bonds, leading to the observed dissociation pathways. Further research using techniques like mass spectrometry and computational modeling could provide a more detailed understanding of these processes.

Q3: Beyond its electron affinity, are there other notable chemical properties of this compound?

A: this compound is a versatile reagent in organic synthesis. For instance, it can be utilized for the specific and reversible masking of amino groups in proteins []. This property makes it a valuable tool in peptide synthesis and protein modification studies. Additionally, it serves as a precursor to other fluorinated compounds, as demonstrated by its conversion to trifluoroacryloyl fluoride upon pyrolysis with potassium fluoride []. This highlights its potential as a building block for synthesizing fluorinated materials with tailored properties.

Q4: What spectroscopic techniques have been used to characterize this compound, and what information do they provide?

A: Researchers have employed vibrational spectroscopy to elucidate the structure of this compound [, ]. These studies provide valuable information about the molecule's bonding characteristics and vibrational modes, contributing to a comprehensive understanding of its structure and properties. Specifically, these techniques can help identify characteristic functional groups and analyze the molecule's conformation in different phases.

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